molecular formula C20H12ClFN2O3 B2368065 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide CAS No. 922084-11-5

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide

Numéro de catalogue B2368065
Numéro CAS: 922084-11-5
Poids moléculaire: 382.78
Clé InChI: DUAYTHHUNXKPIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a dibenzo[b,f][1,4]oxazepin core with additional functional groups .

Applications De Recherche Scientifique

Synthesis and Properties

Dibenz [b,f][1,4] oxazepines, including compounds similar to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide, show a range of biological activities, primarily affecting the central nervous system. Synthesis methods for these compounds involve intramolecular dehydrofluorination and further transformations, leading to various derivatives. These compounds have been utilized as intermediates in the synthesis of psychotropic agents (Gerasimova, Konstantinova, & Petrenko, 1989).

Catalytic Reactions and Enantioselectivity

Research has shown the use of dibenzo[b,f][1,4]oxazepines in catalytic enantioselective reactions, such as the aza-Reformatsky reaction. These reactions produce chiral compounds with high enantioselectivities, indicating potential for synthesizing optically active pharmaceutical intermediates (Munck et al., 2017).

Microbial Transformation

Microbial transformation of compounds similar to this compound has been studied, leading to the creation of new derivatives. This process involves cleavage and transformation by various fungi, which could be significant in the development of novel pharmaceuticals (Jiu, Mizuba, & Hribar, 1977).

Pharmacology and GPCR Affinity

Some dibenzo[b,f][1,4]oxazepines have been studied for their affinity to various G protein-coupled receptors (GPCRs), including histamine receptors. These compounds demonstrate a range of affinities and selectivities to different receptors, making them potential candidates for targeted pharmacological interventions (Naporra et al., 2016).

Solid Support Synthesis

Efficient synthesis of dibenz[b,f]oxazepin-11(10H)-ones using solid support techniques has been reported. This method offers flexibility and high purity in the final products, important for the preparation of pharmaceutical compounds (Ouyang, Tamayo, & Kiselyov, 1999).

Biomass-Involved Synthesis

Innovative methods for assembling benzo-fused N-heterocycles, including dibenzo[b,f][1,4]oxazepines, have been developed using biomass-derived intermediates. This approach results in efficient synthesis of diversified heterocycles, crucial for advancing sustainable pharmaceutical chemistry (Zhang et al., 2015).

Mécanisme D'action

Mode of Action

The compound acts as an antagonist at the D2 dopamine receptor . This means it binds to the receptor but does not activate it. Instead, it blocks dopamine, a neurotransmitter, from binding to the receptor and activating it. This action can modulate the effects of dopamine in the brain, which can have various downstream effects depending on the specific neural pathways involved .

Biochemical Pathways

The compound’s action primarily affects the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones. The compound’s antagonistic action on the D2 receptor can lead to decreased dopamine activity, which can affect these functions .

Pharmacokinetics

The compound can cross the blood-brain barrier , which allows it to exert its effects on the central nervous system.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific neural pathways involved. In general, by blocking the D2 receptor, the compound can modulate the effects of dopamine in the brain. This can lead to changes in motor control, reward, and the release of various hormones .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH can affect the compound’s stability and its ability to bind to the D2 receptor. Additionally, the presence of other substances, such as other drugs or neurotransmitters, can potentially affect the compound’s efficacy .

Propriétés

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN2O3/c21-11-5-7-18-16(9-11)24-20(26)14-10-12(6-8-17(14)27-18)23-19(25)13-3-1-2-4-15(13)22/h1-10H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAYTHHUNXKPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.